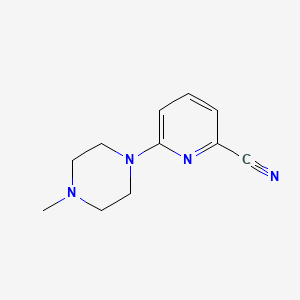

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Description

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (CAS: 1175689-23-2) is a heterocyclic compound featuring a pyridine ring substituted with a methylpiperazine group at position 6 and a cyano group at position 2. Its molecular formula is C₁₁H₁₄N₄, with a molecular weight of 202.26 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor-targeting molecules due to its dual functional groups (piperazine for solubility modulation and cyano for electronic effects).

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIMJPGDPNIVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Properties

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a white crystalline solid. It exhibits weak basic properties and is soluble in organic solvents, including methanol, acetonitrile, and dichloromethane. The compound has a melting point within the range of 120-122°C.

Preparation Methods

The preparation of this compound typically involves a multi-step reaction. A common method includes using piperazine and pyridine as raw materials undergoing a condensation reaction, followed by cyanation under specific conditions to yield the target product.

Applications and Research Findings

This compound is mainly used in research and development within the chemical and pharmaceutical industries.

Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | \$$C{11}H{14}N_4\$$ |

| Molecular Weight | 202.26 g/mol |

| IUPAC Name | This compound |

| Standard InChI | InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3 |

| Standard InChIKey | PYIMJPGDPNIVOP-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=CC=CC(=N2)C#N |

| Canonical SMILES | CN1CCN(CC1)C2=CC=CC(=N2)C#N |

| PubChem Compound ID | 51063995 |

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyridine and piperazine compounds, including 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, exhibit anticancer properties. These compounds often act as inhibitors of specific protein kinases involved in cancer progression. For instance, inhibitors targeting IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1) have shown promise in treating cancers, including breast and prostate cancers, by disrupting aberrant signaling pathways associated with tumor growth .

Antimicrobial Activity

The compound has also been explored for its antimicrobial effects. Studies on similar pyridine derivatives suggest that they can inhibit the growth of various bacterial strains, potentially offering new avenues for antibiotic development . The structural features of this compound may be responsible for its activity against resistant bacterial strains.

Mechanistic Insights

Protein Kinase Inhibition

The mechanism of action for many pyridine-based compounds involves the inhibition of protein kinases. These enzymes are crucial for various cellular processes, including cell proliferation and survival. By inhibiting these kinases, compounds like this compound can effectively disrupt cancer cell signaling .

Fluorescent Properties

Some studies have reported that pyridine derivatives possess fluorescent properties, which can be harnessed for use in security markers or diagnostic tools . This characteristic opens up additional applications in material science and bioimaging.

Synthesis and Derivative Development

The synthesis of this compound typically involves nucleophilic substitution reactions, where piperazine derivatives react with pyridine carbonitriles under controlled conditions to yield the desired compound with high purity . The ability to modify the piperazine moiety allows for the development of a library of derivatives with tailored biological activities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

3-Amino-6-piperidin-1-ylpyridine-2-carbonitrile

- Molecular Formula : C₁₁H₁₄N₄ (identical to the target compound).

- Key Difference : Replaces the methylpiperazine group with a piperidine ring.

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile

- Molecular Formula : C₂₁H₂₀N₄S.

- Key Features : Additional phenyl (position 4) and thiophenyl (position 6) substituents.

- Impact: Increased molecular weight (360.47 g/mol) enhances lipophilicity (higher logP), favoring membrane permeability but reducing solubility.

Heterocyclic Modifications on the Piperazine Ring

6-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile

- Molecular Formula : C₁₆H₁₆N₈.

- Key Feature : Incorporates a purine ring system (a nucleobase analog) at the piperazine position.

- Impact: Significantly higher molecular weight (320.35 g/mol) and nitrogen content, enhancing interactions with kinases or nucleic acid targets. Potential application in anticancer or antiviral therapies due to purine’s role in nucleotide mimicry .

6-{4-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Core Scaffold Replacements

6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic Acid

- Key Difference: Replaces pyridine with pyridazine and substitutes the cyano group with a carboxylic acid.

- Impact :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile | C₁₁H₁₄N₄ | 202.26 | Methylpiperazine, cyano | Kinase inhibitors, intermediates |

| 3-Amino-6-piperidin-1-ylpyridine-2-carbonitrile | C₁₁H₁₄N₄ | 202.26 | Piperidine, cyano | Solubility-limited drug candidates |

| 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | C₂₁H₂₀N₄S | 360.47 | Phenyl, thiophene | Materials science, receptor ligands |

| 6-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile | C₁₆H₁₆N₈ | 320.35 | Purine | Anticancer/antiviral therapies |

| 6-{4-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile | C₁₇H₁₆N₈ | 332.40 | Pyrimidine-pyrazole | Kinase inhibitors, enzyme modulators |

Research Findings and Trends

- Synthetic Routes : The target compound is likely synthesized via nucleophilic substitution, as seen in analogs like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, where brominated precursors react with methylpiperazine .

- Biological Activity: Methylpiperazine derivatives generally exhibit improved solubility, while cyano groups enhance binding via dipole interactions. Purine- or pyrimidine-containing analogs show higher specificity for enzymatic targets .

- Crystallography : Single-crystal X-ray studies (e.g., ) confirm the planar geometry of pyridine derivatives, aiding in rational drug design .

Biological Activity

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of 202.26 g/mol. The compound features a pyridine ring substituted with a 4-methylpiperazine moiety and a carbonitrile group, which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including those containing piperazine. The presence of the piperazine moiety is believed to enhance the antimicrobial efficacy due to its ability to interact with various biological targets.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| 4-(4-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidine-5-carbonitrile | 50 | MRSA |

| 2-(methyldithio)pyridine-3-carbonitrile | 0.5 - 64 | Various bacterial strains |

The minimum inhibitory concentrations (MICs) for these compounds demonstrate their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine and pyridine structures can significantly impact their antimicrobial properties .

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in various studies. For instance, derivatives containing piperazine have shown promise as inhibitors of cancer cell proliferation.

Case Study:

A study on a related compound, 4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidine-5-carbonitrile, reported an IC value of 123 nM against cancer cell lines, indicating significant cytotoxicity . This suggests that the structural features of piperazine-containing compounds may play a critical role in their anticancer activity.

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For example, some studies suggest that pyridine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Q & A

Q. What protocols ensure safe handling of nitrile-containing intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.